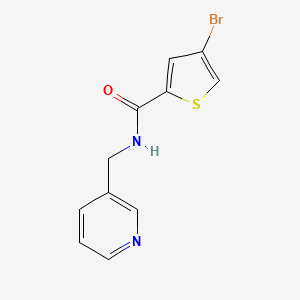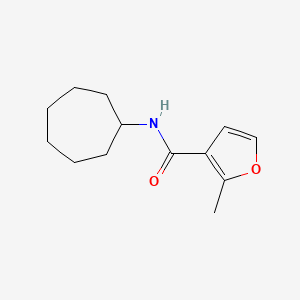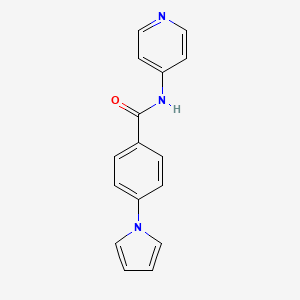
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 4-position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring. Thiophene derivatives have been widely studied due to their diverse applications in materials science, pharmaceuticals, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps starting from thiophene. One common method includes the following steps:
Lithiation and Bromination: Thiophene undergoes lithiation using n-butyllithium (n-BuLi) at low temperatures (around -78°C) followed by bromination to introduce the bromine atom at the 4-position.
Amidation: The brominated thiophene is then reacted with pyridin-3-ylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors for lithiation and bromination steps to ensure better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithiation: n-Butyllithium (n-BuLi) at -78°C.
Bromination: Bromine or N-bromosuccinimide (NBS).
Amidation: Pyridin-3-ylmethylamine.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group and the bromine atom at the 4-position allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H9BrN2OS |
|---|---|
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-4-10(16-7-9)11(15)14-6-8-2-1-3-13-5-8/h1-5,7H,6H2,(H,14,15) |
Clave InChI |
QCURBEBYVCLUBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide](/img/structure/B10978879.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide](/img/structure/B10978890.png)
![1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]](/img/structure/B10978894.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10978898.png)

![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10978907.png)

![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B10978915.png)
![2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10978922.png)
![N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10978924.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10978932.png)
![Ethyl 2-[(3-methylbutanoyl)amino]benzoate](/img/structure/B10978939.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B10978942.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B10978945.png)
